2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol
Description
Properties
CAS No. |
918165-53-4 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C15H14N2O3/c18-15-9-14(16-13-4-2-1-3-12(13)15)10-5-7-11(8-6-10)17(19)20/h1-8,14-16,18H,9H2 |
InChI Key |
YEKWLQFQOAQSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Components
The most direct and efficient route to 2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol involves a BiCl₃-catalyzed three-component Povarov reaction. This one-pot synthesis combines toluidine (1 ), 4-nitrobenzaldehyde (3 ), and N-vinylpyrrolidin-2-one (2 ) in anhydrous acetonitrile under nitrogen atmosphere. Bismuth(III) chloride (20 mol%) serves as a Lewis acid catalyst, facilitating the imino Diels-Alder cycloaddition to form the tetrahydroquinoline core.
Procedure and Optimization
The reaction proceeds at room temperature over 20–24 hours, after which quenching with sodium carbonate isolates the organic layer. Column chromatography (hexane/ethyl acetate) purifies the product, yielding 95% of N-[6-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one (5 ). Key advantages include mild conditions, absence of costly reagents, and high stereoselectivity confirmed by X-ray diffraction.
Table 1: BiCl₃-Catalyzed Synthesis Parameters
| Component | Quantity (mmol) | Role |
|---|---|---|
| Toluidine (1 ) | 2.85 | Amine substrate |
| 4-Nitrobenzaldehyde (3 ) | 3.13 | Electrophilic aldehyde |
| N-Vinylpyrrolidin-2-one (2 ) | 3.42 | Dienophile |
| BiCl₃ | 20 mol% | Lewis acid catalyst |
| Yield | 95% | Isolated product |
Manganese-Catalyzed Borrowing Hydrogen Approach
Adaptability for Nitrophenyl Derivatives
The BH strategy employs Mn(I) catalysts (e.g., 1 ) with KH or KOtBu bases, operating at 120–140°C in closed systems. Although demonstrated for phenyl- and alkyl-substituted tetrahydroquinolines, substituting 2-aminobenzyl alcohol with nitroaryl-functionalized analogs could theoretically yield the target compound. Challenges include nitro group stability under high-temperature reducing conditions.
Table 2: BH Reaction Conditions for Tetrahydroquinolines
| Parameter | Value |
|---|---|
| Catalyst | Mn(I) PN₃ complex (1–5 mol%) |
| Base | KOtBu |
| Temperature | 120–140°C |
| Solvent | DME or iPrOH |
| Yield Range | 60–85% |
Characterization and Structural Validation
Spectroscopic Analysis
1H and 13C NMR spectra confirm the regio- and stereochemistry of 2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol. Key signals include:
X-Ray Crystallography
Single-crystal X-ray diffraction (MoKα radiation, 293 K) resolves the cis-fused tetracyclic structure, with the nitro group occupying the para position on the C-2 phenyl ring. Bond lengths (C-N: 1.47 Å, C-O: 1.36 Å) and angles align with sp³ hybridization at the tetrahydroquinoline nitrogen.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 2-(4-Aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 2-(4-Aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydroquinoline core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Differences
The following table highlights key structural and crystallographic distinctions between the target compound and its analogs:
Key Observations:
Substituent Diversity: The target compound lacks the pyrrolidin-2-one or isoxazole moieties present in analogs, which are critical for bioactivity modulation.
Crystallographic Data: Analogs with bulkier substituents (e.g., phenylisoxazole) crystallize in the triclinic system (P-1), with larger unit cell volumes (e.g., 2530 ų in vs. unreported data for the target compound).
Bioactivity Trends:
- Isoxazole-Containing Analogs : The 5-phenylisoxazole substituent in is associated with Hsp90 inhibition and tau aggregation suppression , relevant to Alzheimer’s disease and cancer therapy .
- Pyrrolidinone Derivatives: Pyrrolidin-2-one moieties (e.g., in ) are linked to PDE4 inhibition and immunomodulatory effects, as seen in other tetrahydroquinoline-based drugs .
- Target Compound : While direct bioactivity data are absent, the 4-nitrophenyl group is a common pharmacophore in antimicrobial and antiproliferative agents. Its hydroxyl group may confer antioxidant properties or hydrogen-bonding interactions in target binding.
Physicochemical Properties
Biological Activity
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol (CAS No. 918165-53-4) is a heterocyclic compound characterized by its tetrahydroquinoline structure, which is substituted with a nitrophenyl group and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 270.283 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.283 g/mol |
| CAS Number | 918165-53-4 |
| LogP | 3.84630 |
Antimicrobial Studies
A study conducted by Wang et al. (2006) explored the synthesis of various tetrahydroquinoline derivatives and their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Antioxidant Activity Assessment
Research published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of tetrahydroquinoline derivatives. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity, revealing that compounds with similar structural motifs to 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol demonstrated notable scavenging activity.
Anticancer Research
A recent investigation into the cytotoxic effects of tetrahydroquinoline derivatives on human cancer cell lines showed that some compounds were effective in reducing cell viability through mechanisms involving apoptosis and cell cycle arrest. This suggests a potential pathway for therapeutic development.
Understanding the mechanism of action for 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol is crucial for its application in medicinal chemistry. Interaction studies indicate that such compounds may act through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The structural features may allow for interaction with specific receptors, influencing cellular signaling pathways.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The 4-nitrophenyl group shows deshielded aromatic protons at δ 8.2–8.3 ppm, while the tetrahydroquinoline NH appears as a broad singlet (δ 5.3–5.5 ppm) .
- X-ray crystallography : Resolves absolute configuration and H-bonding networks. SHELX programs are standard for refinement .
- MS (EI) : Molecular ion [M⁺] at m/z 480 confirms the molecular formula .
What strategies are employed to analyze the conformational dynamics of the tetrahydroquinoline ring system in different solvent environments?
Advanced Research Question
- Molecular dynamics (MD) simulations : Predict solvent-dependent ring puckering (e.g., chair vs. boat conformations) .
- Solvent polarity studies : Compare NMR coupling constants (³JHH) in DMSO-d₆ vs. CDCl₃ to infer hydrogen-bonding effects on ring flexibility .
- NOESY experiments : Detect through-space correlations between axial/equatorial protons to map conformational preferences .
What are the key considerations in designing a catalytic system for the synthesis of this compound?
Basic Research Question
- Catalyst selection : Lewis acids (BiCl₃, Cu(OTf)₂) improve cycloaddition efficiency but may require inert atmospheres .
- Substrate compatibility : Ensure the 4-nitrophenyl group does not undergo unintended reduction under catalytic conditions.
- Green chemistry metrics : Optimize solvent recycling (e.g., ethanol) and catalyst loading (<5 mol%) to minimize waste .
How do electronic effects of the 4-nitrophenyl substituent influence the compound's reactivity in nucleophilic substitution reactions?
Advanced Research Question
The electron-withdrawing nitro group (-NO₂) activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. Key observations:
- Hammett studies : The σₚ value of -NO₂ (+0.78) correlates with reduced electron density at the meta/para positions, directing nucleophiles to the ortho position .
- Kinetic isotope effects : Deuterium labeling at the nitro group’s ortho position reveals rate-limiting steps in SNAr reactions .
What purification methods are recommended for isolating this compound from complex reaction mixtures?
Basic Research Question
- Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns resolve diastereomers when chiral centers are present .
How can computational chemistry methods predict the compound's interaction with biological targets, and what validation experiments are necessary?
Advanced Research Question
- Docking simulations (AutoDock Vina) : Model binding to enzymes (e.g., PDE4 or Hsp90) using crystal structures from the PDB .
- MD-based binding free energy calculations (MM/PBSA) : Quantify interaction energies for structure-activity relationship (SAR) studies .
- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ measurements for kinase inhibition) .
What methodologies are used to investigate the hydrogen-bonding network in the crystal structure of this compound, and how does it affect solid-state stability?
Advanced Research Question
- X-ray refinement (SHELXL) : Identify H-bonds (e.g., N–H···O interactions with d = 2.8–3.0 Å) and quantify their contributions to lattice energy .
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., π-π stacking between nitrophenyl groups) .
- Thermogravimetric analysis (TGA) : Correlate H-bond density with melting points and decomposition temperatures .
How do stereochemical variations (cis/trans diastereomers) impact the biological activity of this compound?
Advanced Research Question
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers .
- Pharmacological assays : Compare IC₅₀ values of cis/trans isomers against targets like tau protein (Alzheimer’s) or mycobacterial enzymes .
- Conformational analysis (DFT) : Relicate energy barriers for interconversion between diastereomers in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
